molecular formula C32H36O14P2 B6018508 [2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid

[2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid

Cat. No.: B6018508
M. Wt: 706.6 g/mol
InChI Key: HSTRQAXALPAVDV-UHFFFAOYSA-N
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Description

[2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid: is a complex organic compound characterized by multiple ether linkages and phosphonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid typically involves a multi-step process. The key steps include:

    Formation of the Phosphonomethoxy Group: This step involves the reaction of a suitable phenol derivative with a phosphonomethylating agent under basic conditions.

    Ether Linkage Formation: The phenol derivative is then subjected to etherification reactions with ethylene glycol derivatives to form the multiple ether linkages.

    Final Assembly: The intermediate compounds are then coupled together under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups.

    Reduction: Reduction reactions can occur at the phosphonic acid groups, potentially converting them to phosphonates.

    Substitution: The ether linkages and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phosphonates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, the compound’s phosphonic acid groups can interact with biological molecules, making it useful in studying enzyme inhibition and other biochemical processes.

Medicine

The compound’s potential as a drug candidate is of interest due to its ability to interact with various biological targets. It may be explored for its antiviral, antibacterial, or anticancer properties.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of [2-[2-[3-[2-[3-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid groups can form strong interactions with metal ions or active sites in enzymes, potentially inhibiting their activity. The ether linkages may also play a role in the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple ether linkages and phosphonic acid groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

[2-[2-[3-[2-[3-[2-[2-(phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O14P2/c33-47(34,35)23-45-31-13-3-1-11-29(31)43-19-17-41-27-9-5-7-25(21-27)39-15-16-40-26-8-6-10-28(22-26)42-18-20-44-30-12-2-4-14-32(30)46-24-48(36,37)38/h1-14,21-22H,15-20,23-24H2,(H2,33,34,35)(H2,36,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTRQAXALPAVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)OCCOC3=CC(=CC=C3)OCCOC4=CC=CC=C4OCP(=O)(O)O)OCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O14P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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